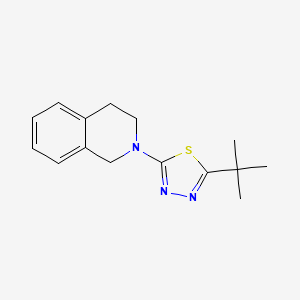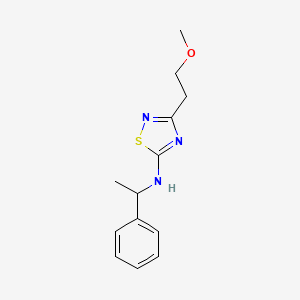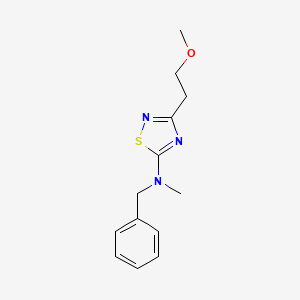
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of thiadiazole derivatives. . This particular compound features a thiadiazole ring fused with a tetrahydroisoquinoline moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound in the presence of a dehydrating agent . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a dihydrothiadiazole.
Scientific Research Applications
2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has been investigated for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Biological Studies: It is used in studies to understand the mechanisms of action of thiadiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline include other thiadiazole derivatives such as:
2-amino-5-tert-butyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide: Used in the preparation of various bioactive compounds.
The uniqueness of this compound lies in its fused ring structure, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
2-tert-butyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-15(2,3)13-16-17-14(19-13)18-9-8-11-6-4-5-7-12(11)10-18/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXRISBWNHRWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6432275.png)
![4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6432278.png)
![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6432288.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)


![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)
